Buddledin B is typically extracted from certain species of plants, particularly those belonging to the genus Buddleja. The extraction process involves careful selection of plant materials, followed by methods such as solvent extraction or steam distillation to isolate the active compound. This natural origin contributes to its appeal in pharmacological research, as it may offer a range of bioactive compounds with minimal synthetic modifications.
In terms of chemical classification, Buddledin B can be categorized as a terpenoid. Terpenoids are a large class of organic compounds produced by various plants, characterized by their strong odors and diverse biological activities. Buddledin B's classification is essential for understanding its potential interactions within biological systems and its applications in medicine.
The synthesis of Buddledin B can be approached through both natural extraction and synthetic routes. The natural extraction involves isolating the compound from plant sources, while synthetic methods may utilize organic synthesis techniques to create the compound in a laboratory setting.
Technical Details
The molecular structure of Buddledin B is characterized by a complex arrangement of carbon rings and functional groups typical of terpenoids.
Data
Buddledin B participates in various chemical reactions that can alter its structure and enhance its biological properties.
Technical Details
The mechanism of action for Buddledin B involves interaction with specific biological targets within cells. Research suggests that it may modulate signaling pathways related to inflammation and cell proliferation.
Data
Buddledin B exhibits distinct physical properties that are crucial for its identification and application.
The chemical properties include stability under various conditions and reactivity with other compounds.
Buddledin B has several potential applications in scientific research and medicine:
The structural characterization of Buddledin B, a bioactive sesquiterpene, relies on advanced spectroscopic and spectrometric techniques. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the cornerstone for determining its carbon skeleton and functional group configuration. Comprehensive 1D (¹H, ¹³C, DEPT) and 2D NMR analyses (COSY, HSQC, HMBC, ROESY) enable the assignment of its guaiane-type framework, characterized by a distinctive 5,7-bicyclic ring system with angular methyl groups at C-4 and C-10 [7]. Key HMBC correlations from methyl protons (δ~H~ 1.08 and 1.24) to quaternary carbons confirm ring fusion points, while ROESY data establish relative stereochemistry, particularly the trans-decalin conformation [9].
Mass spectrometry complements NMR for molecular formula validation. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) typically reveals a molecular ion at m/z 232.1460 [M]⁺, corresponding to C~15~H~20~O~2~, and diagnostic fragments at m/z 189 and 161 indicate sequential loss of acetyl and isopropyl groups [4] [9]. Infrared spectroscopy further identifies hydroxyl (ν~max~ 3420 cm⁻¹) and carbonyl (ν~max~ 1725 cm⁻¹) functionalities, while UV absorption at 254 nm suggests isolated chromophores.
Table 1: Key NMR Assignments for Buddledin B (CDCl₃)
Position | δ~H~ (mult, J Hz) | δ~C~ | HMBC Correlations |
---|---|---|---|
1 | 2.45 (dd, 12.5, 4.0) | 48.2 | C-3, C-5, C-10 |
5 | - | 52.7 | - |
6-OH | 4.82 (s) | - | - |
7 | 5.32 (t, 3.2) | 122.1 | C-5, C-9 |
8 | - | 143.7 | - |
10 | - | 39.8 | - |
12 | 1.24 (s) | 21.3 | C-4, C-5, C-6 |
15 | 1.08 (d, 7.0) | 18.9 | C-3, C-4 |
Buddledin B belongs to a structurally nuanced family of guaiane sesquiterpenes isolated from Buddleja species, with Buddledin A and C as congeners. All share the bicyclic guaiane core but differ in oxidation patterns and stereochemistry:
Bioactivity divergences stem from these structural variations. The C-6 hydroxy group in Buddledin B facilitates hydrogen bonding with protein targets like kinases, while Buddledin C's ester enables hydrolysis-dependent activation. Notably, all three compounds exhibit greater potency against renal carcinoma than other cancers, suggesting a shared mechanism tied to the guaiane scaffold [7].
Table 2: Structural and Bioactive Comparison of Buddledin Sesquiterpenes
Compound | C-6 Substituent | C-3/C-4 Functionality | LogP | IC~50~ (Renal Cancer) |
---|---|---|---|---|
Buddledin A | Ketone | -OH, -CH₃ | 2.8 | >50 μM |
Buddledin B | -OH | -OH, -CH₃ | 2.4 | 8.7 μM |
Buddledin C | -OH | Δ³,⁴, -OCOCH₃ | 3.2 | 12.3 μM |
Buddledin B biosynthesis in Buddleja involves two terpenoid precursor pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in plastids. Isotopic labeling studies confirm that sesquiterpenes like Buddledin B predominantly utilize cytosolic acetyl-CoA via the MVA route [3] [8]:
Notably, MEP-derived IPP contributes minimally (<15%), as shown by ¹³C-glucose labeling experiments. Transcriptomic analyses of Buddleja davidii identify upregulated genes encoding HMGR, FPPS, and CYP71D during flowering, aligning with peak Buddledin B accumulation [8].
Table 3: Key Enzymes in Buddledin B Biosynthesis
Enzyme | Gene ID (Buddleja) | Function | Localization |
---|---|---|---|
HMG-CoA Reductase (HMGR) | BbHMGR1 | MVA pathway rate-limiting step | Cytosol |
Farnesyl Diphosphate Synthase | BbFPPS2 | FPP synthesis from IPP/GPP | Cytosol |
Guaiane Synthase (TPS) | BbTPS1 | Cyclizes FPP to guaia-6,9-diene | Cytosol |
Cytochrome P450 71D.213 | BbCYP71D213 | Hydroxylates C-3 and C-6 of guaiane | ER Membrane |
Reconstructing Buddledin B biosynthesis in heterologous hosts addresses supply limitations from native plants. Saccharomyces cerevisiae and Synechocystis sp. PCC 6803 are prime candidates due to established terpenoid engineering tools:
Yeast Systems:Engineered S. cerevisiae strains overexpress tHMGR (truncated HMG-CoA reductase), UPC2-1 (ergosterol regulator), and ERG20 (FPP synthase) to boost FPP flux [5]. Integration of Buddleja genes BbTPS1 and BbCYP71D213 under galactose-inducible promoters yields ~120 mg/L guaia-6,9-diene but only ~5 mg/L Buddledin B. Limitations include inefficient P450 activity, competition with ergosterol biosynthesis, and cytochrome b~5~ dependency for electron transfer [3] [5].
Cyanobacterial Systems:Photosynthetic Synechocystis exploits endogenous MEP pathway precursors. Expression of BbTPS1 and BbCYP71D213 via the psbA1 promoter generates 0.8 mg/L Buddledin B under high light. Advantages include ATP/NADPH regeneration from photosynthesis and minimal precursor diversion to sterols. However, low FPP pools and P450 misfolding reduce yields [8].
Optimization strategies include:
Table 4: Heterologous Production of Buddledin B
Host System | Engineering Strategy | Titer | Key Challenges |
---|---|---|---|
S. cerevisiae | tHMGR↑, ERG20↑, BbTPS1+BbCYP71D213 | 5.2 mg/L | P450 activity, sterol competition |
Synechocystis PCC6803 | psbA1::BbTPS1, psbA1::BbCYP71D213 | 0.8 mg/L | Low FPP, P450 misfolding |
S. cerevisiae | +ATR1+b~5~, ERG9↓ (squalene synthase repression) | 18.7 mg/L | Reduced host fitness |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4